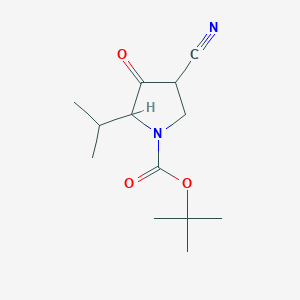![molecular formula C7H8F3N3 B3220426 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1196154-97-8](/img/structure/B3220426.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Vue d'ensemble
Description
“2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the molecular formula C5H3F3N2 . It is a potential genotoxic impurity . This compound is used in the pharmaceutical industry and has been found in drugs like Sitagliptin, an anti-diabetic medication used to treat type 2 diabetes .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available literature .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP) in the Sitagliptin phosphate monohydrate active pharmaceutical ingredient .Applications De Recherche Scientifique
1. Synthesis of Pyrazole Derivatives
- Pyrazoles, including those with trifluoromethyl groups, are synthesized for potential applications in the pharmaceutical industry, such as anti-inflammatory medications and antitumor drugs. The synthesis involves various chemical reactions and offers potential for creating medicinally useful compounds (Lam, Park, & Sloop, 2022).
2. Development of Energetic Multi-component Molecular Solids
- Tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, including pyrazines. This research is significant in understanding the formation of larger molecular architectures through hydrogen bonding and other interactions, which can have implications in material science (Wang, Hu, Wang, Liu, & Huang, 2014).
3. Antibacterial and Antifungal Properties
- New trifluoromethyl-1H-pyrazoles exhibit a degree of antibacterial and antifungal activities, providing insights into their potential use in developing new antimicrobial agents (Wang, Fan, Zheng, & Fang, 2010).
4. Synthesis of Fluorinated Heterocycles
- Research into the synthesis of 1,3-diketones with trifluoromethyl groups leads to the production of various heterocycles, including pyrazoles. This is crucial for developing new compounds with potential applications in medicinal chemistry (Sloop, Bumgardner, & Loehle, 2002).
5. Synthesis of Fluorescent Molecules
- Trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine derivatives have been found to be novel fluorescent molecules. Such compounds could be used as fluorophores due to their binding sites and enhanced fluorescence intensity (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Mécanisme D'action
Target of Action
The primary targets of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine are cancer cells, specifically human colon cancer cell lines HCT-116 and HT-29 . This compound has shown promising results in anti-cancer studies .
Mode of Action
The compound interacts with its targets by inducing the mitochondrial apoptotic pathway . This is achieved by up-regulating Bax and down-regulating Bcl2, which leads to the activation of Caspase 3 in HT-29 cells . The activation of Caspase 3 initiates cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death or apoptosis. The up-regulation of Bax and down-regulation of Bcl2, two key proteins in this pathway, trigger a series of events leading to the activation of Caspase 3 . This enzyme plays a vital role in the execution-phase of cell apoptosis.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, it has shown remarkable anti-cancer activity against HT-29 colon cancer cells . The IC50 range was estimated at 6.587 to 11.10 µM, indicating its potent cytotoxic effect .
Safety and Hazards
Propriétés
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6/h3,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFJKFWEYJJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



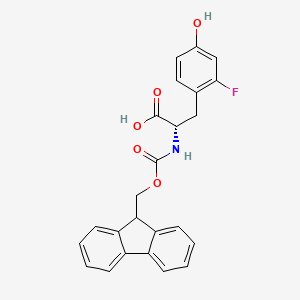
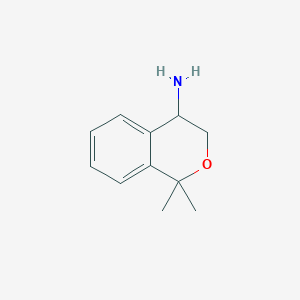


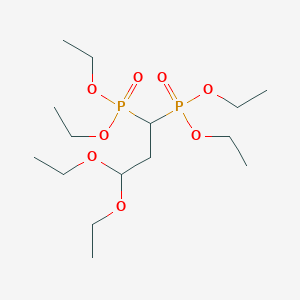

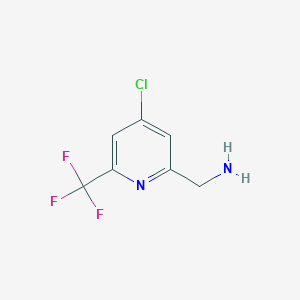


![Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3220428.png)
![5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3220432.png)
![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)
